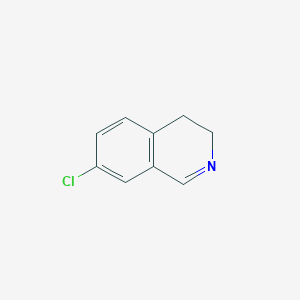

7-Chloro-3,4-dihydroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3,4-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPMZULEYMEMKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=CC2=C1C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-3,4-dihydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Chloro-3,4-dihydroisoquinoline, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, established synthesis methodologies, spectroscopic characterization, and its emerging applications, offering field-proven insights for professionals in the field.

Core Compound Identity and Properties

CAS Number: 60518-41-4[1]

Molecular Formula: C₉H₈ClN

Molecular Weight: 165.62 g/mol [1]

This compound is a solid at room temperature and requires storage in a dry, sealed environment, ideally at 2-8°C.[1] Its structure, featuring a dihydroisoquinoline core with a chlorine atom at the 7-position, makes it a valuable intermediate for creating diverse molecular architectures.

Physicochemical and Spectroscopic Data Summary

| Property | Value | Source |

| CAS Number | 60518-41-4 | [1] |

| Molecular Formula | C₉H₈ClN | |

| Molecular Weight | 165.62 | [1] |

| Physical Form | Solid | [1] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |

Synthesis of the this compound Scaffold

The synthesis of 3,4-dihydroisoquinolines is a well-established area of organic chemistry, with two primary named reactions forming the cornerstone of most synthetic approaches: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. The choice between these methods is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

The Bischler-Napieralski Reaction: A Robust Approach

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[2][3] This reaction is typically carried out under acidic conditions using a dehydrating agent.

Causality Behind Experimental Choices: The reaction proceeds via an electrophilic aromatic substitution mechanism. The amide is first activated by the dehydrating agent, forming a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes intramolecular attack by the electron-rich aromatic ring to form the dihydroisoquinoline ring system. The presence of electron-donating groups on the aromatic ring can facilitate this cyclization.

Caption: Workflow for the Bischler-Napieralski Synthesis.

Self-Validating Protocol: Bischler-Napieralski Synthesis

-

Amide Formation: The synthesis begins with the preparation of the corresponding N-acyl-β-(m-chlorophenyl)ethylamine. This is typically achieved by reacting β-(m-chlorophenyl)ethylamine with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a base.

-

Cyclization: The purified β-arylethylamide is dissolved in an anhydrous, high-boiling solvent such as toluene or acetonitrile.

-

A dehydrating agent, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is added cautiously to the solution.[2][3] The reaction mixture is then heated to reflux for several hours.[3]

-

Work-up: Upon completion, the reaction is carefully quenched with ice and neutralized with a base (e.g., ammonium hydroxide). The product is then extracted into an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

The Pictet-Spengler Reaction: An Alternative Pathway

The Pictet-Spengler reaction provides an alternative route to isoquinoline derivatives, in this case, leading to the tetrahydroisoquinoline core which can then be oxidized to the dihydroisoquinoline. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[4]

Causality Behind Experimental Choices: The reaction is initiated by the formation of a Schiff base from the amine and the carbonyl compound. Under acidic conditions, the Schiff base is protonated to form an electrophilic iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring. For the synthesis of 1-unsubstituted dihydroisoquinolines, formaldehyde is the carbonyl component of choice.

Caption: Workflow for the Pictet-Spengler Synthesis followed by Oxidation.

Self-Validating Protocol: Pictet-Spengler Synthesis and Subsequent Oxidation

-

Condensation and Cyclization: β-(m-chlorophenyl)ethylamine is reacted with an aqueous solution of formaldehyde in the presence of a strong acid, such as hydrochloric acid. The mixture is heated to facilitate both the formation of the intermediate iminium ion and the subsequent cyclization.

-

Isolation of Tetrahydroisoquinoline: After the reaction is complete, the mixture is basified, and the resulting 7-Chloro-1,2,3,4-tetrahydroisoquinoline is extracted with an organic solvent.

-

Oxidation: The isolated tetrahydroisoquinoline is then oxidized to the desired 3,4-dihydroisoquinoline. This can be achieved using a variety of oxidizing agents, such as manganese dioxide (MnO₂) or potassium permanganate (KMnO₄), under controlled conditions.

-

Purification: The final product is purified using standard techniques such as column chromatography.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic and the aliphatic protons. The protons on the dihydroisoquinoline ring system will exhibit specific splitting patterns due to their coupling with adjacent protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituent (chlorine) and the hybridization of the carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key absorptions are expected for C=N stretching of the imine functionality, C-H stretching and bending of the aromatic and aliphatic portions, and C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will be characteristic of the dihydroisoquinoline scaffold and will show losses of specific fragments, which can be used to confirm the structure.

Applications in Drug Discovery and Medicinal Chemistry

The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[4][5][6][7] These activities include, but are not limited to, antimicrobial, anticancer, and neuroprotective effects.[4][5][8]

The introduction of a chlorine atom at the 7-position of the dihydroisoquinoline ring can significantly modulate the compound's physicochemical properties and its biological activity. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

This compound serves as a key intermediate for the synthesis of more complex molecules. The imine functionality can be reduced to the corresponding amine, and the aromatic ring can undergo further substitution reactions, allowing for the generation of diverse libraries of compounds for biological screening. For instance, derivatives of 7-chloroquinoline have shown promise as antiproliferative agents.

Caption: Application workflow of this compound.

Safety and Handling

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. Its straightforward synthesis via established methods like the Bischler-Napieralski and Pictet-Spengler reactions, combined with the potential for diverse biological activities inherent to the isoquinoline scaffold, makes it a compound of significant interest for researchers in drug discovery and development. Further exploration of its reactivity and the biological evaluation of its derivatives are warranted to fully unlock its therapeutic potential.

References

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

-

NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

-

Organic Reactions. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. [Link]

-

PubChem. 7-Chloro-4-hydroxyquinoline. [Link]

-

Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Angewandte Chemie International Edition, 47(18), 3485-3488. [Link]

-

Asian Journal of Chemistry. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. [Link]

-

Molecules. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. [Link]

-

Molecules. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. [Link]

-

Molecules. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

-

RSC Advances. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

IOSR Journal of Applied Chemistry. Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. [Link]

-

Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

-

ARKAT USA, Inc. On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. [Link]

-

ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]

-

ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

-

Molecules. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. [Link]

-

Beilstein Journal of Organic Chemistry. Search Results. [Link]

-

Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

-

Chemical Pharmaceutical Bulletin. Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues. [Link]

-

International Journal of Molecular Sciences. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid: Properties, Applications, and Synthesis Guide. [Link]

-

Molecules. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

-

NIST WebBook. Chloroquine. [Link]

-

Journal of Medicinal Chemistry. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

-

NIST WebBook. Anthraquinone, 1-chloro-5-nitro. [Link]

Sources

- 1. This compound | 60518-41-4 [sigmaaldrich.com]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound-1(2H)-thione [smolecule.com]

- 6. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Physical and chemical characteristics of 7-Chloro-3,4-dihydroisoquinoline

An In-Depth Technical Guide to 7-Chloro-3,4-dihydroisoquinoline: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core physical and chemical characteristics, spectroscopic profile, established synthetic methodologies, and its role as a versatile building block in drug discovery and development. This document is intended for researchers, scientists, and professionals engaged in organic synthesis and pharmaceutical research.

Molecular Identity and Physicochemical Profile

This compound is a bicyclic organic compound featuring a benzene ring fused to a dihydropyridine ring, with a chlorine substituent on the aromatic portion. Its identity and fundamental properties are crucial for its handling, storage, and application in synthetic protocols.

Chemical and Physical Properties

The compound is a solid at room temperature and requires specific storage conditions to ensure its long-term stability.[1][2] Proper storage involves keeping it in a tightly sealed container, in a dry environment, and under refrigeration at 2-8°C.[1][2] These precautions are in line with standard practices for maintaining the integrity of reactive chemical intermediates, as moisture and elevated temperatures can promote degradation.[3]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 60518-41-4 | [1][2] |

| Molecular Formula | C₉H₈ClN | [1] |

| Molecular Weight | 165.62 g/mol | [1][2] |

| Physical Form | Solid | [1][2] |

| Purity (Typical) | ≥95% | [1][2] |

| Storage Conditions | Sealed in dry, 2-8°C | [1][2] |

Structural Representation

The structural formula of this compound is depicted below, illustrating the arrangement of its constituent atoms and the position of the chloro-substituent.

Synthesis and Chemical Reactivity

The synthesis of 3,4-dihydroisoquinolines is a well-established area of organic chemistry, with the Bischler-Napieralski reaction being the most prominent and widely utilized method.[4][5] This reaction provides a direct and efficient pathway to the dihydroisoquinoline core structure.

The Bischler-Napieralski Reaction: A Proven Synthetic Route

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that involves the cyclization of a β-phenylethylamide using a strong dehydrating agent.[5][6] This method is particularly effective for phenylethylamines with electron-rich aromatic rings.[5] The general workflow involves two key stages:

-

Amide Formation: A substituted β-phenylethylamine is first acylated to form the corresponding N-acyl derivative.

-

Dehydrative Cyclization: The resulting amide is then treated with a condensing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under reflux conditions to induce cyclization and dehydration, yielding the 3,4-dihydroisoquinoline product.[4][6]

The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a more commonly accepted nitrilium ion intermediate, which then undergoes electrophilic attack on the aromatic ring to close the second ring.[5]

Detailed Experimental Protocol: Bischler-Napieralski Synthesis

The following protocol is a representative example for the synthesis of a 3,4-dihydroisoquinoline derivative and should be adapted and optimized for the specific synthesis of the 7-chloro analog.

-

Amide Formation:

-

To a solution of the appropriate β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., toluene), add the acylating agent (e.g., ethyl formate, 1.2 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude amide intermediate.

-

-

Cyclization:

-

Dissolve the crude amide in a dry, non-protic solvent such as acetonitrile or toluene.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the dehydrating agent (e.g., phosphorus oxychloride, POCl₃, 1.5 eq) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Basify the aqueous solution with a suitable base (e.g., NaOH or NH₄OH) to a pH of 9-10.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude product by flash column chromatography to obtain the pure this compound.

-

Chemical Reactivity

The reactivity of this compound is dominated by its imine functionality and the substituted aromatic ring.

-

Reduction: The C=N double bond can be readily reduced using agents like sodium borohydride (NaBH₄) to yield the corresponding 7-chloro-1,2,3,4-tetrahydroisoquinoline. This transformation is a common step in the synthesis of biologically active tetrahydroisoquinoline alkaloids and their analogs.[4]

-

Oxidation: The dihydroisoquinoline ring can be aromatized to the corresponding 7-chloroisoquinoline using various oxidizing agents. This provides a route to fully aromatic isoquinoline systems.[7][8]

-

Nucleophilic Addition: The carbon atom of the imine (C1) is electrophilic and can be attacked by nucleophiles, offering a pathway to 1-substituted dihydro- and tetrahydroisoquinolines, which are prevalent motifs in natural products and pharmaceuticals.[9]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[10]

Sources

- 1. This compound | 60518-41-4 [sigmaaldrich.com]

- 2. This compound | 60518-41-4 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

- 7. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 8. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Initial Synthesis Pathways for 7-Chloro-3,4-dihydroisoquinoline

This guide provides a comprehensive overview of the primary synthetic routes to 7-Chloro-3,4-dihydroisoquinoline, a key heterocyclic scaffold in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical sciences, offering a blend of theoretical principles and practical, field-proven insights.

Introduction: The Significance of the this compound Moiety

The 3,4-dihydroisoquinoline core is a privileged structure found in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 7-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, making this compound a valuable intermediate for the synthesis of novel therapeutic agents. Its applications span various areas, including the development of antimicrobial and antifungal agents.[1]

This guide will focus on the most direct and widely employed synthetic strategies for the preparation of this important building block, with a primary emphasis on the Bischler-Napieralski reaction. An alternative approach via the Pictet-Spengler reaction followed by oxidation will also be discussed.

Primary Synthetic Pathway: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines.[2][3] This intramolecular electrophilic aromatic substitution reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[2][4][5] For the synthesis of this compound, the key precursor is N-[2-(4-chlorophenyl)ethyl]formamide.

The overall synthetic strategy is a two-step process:

-

Synthesis of the Amide Precursor: Formation of N-[2-(4-chlorophenyl)ethyl]formamide from 2-(4-chlorophenyl)ethylamine.

-

Cyclization: Intramolecular cyclization of the formamide precursor to yield this compound.

Step 1: Synthesis of N-[2-(4-chlorophenyl)ethyl]formamide

The synthesis of the formamide precursor is a critical initial step. A straightforward and efficient method involves the N-formylation of 2-(4-chlorophenyl)ethylamine using a suitable formylating agent. Ethyl formate is a commonly used, cost-effective, and relatively safe reagent for this transformation.[6][7][8][9]

Reaction Scheme:

Caption: Synthesis of the formamide precursor.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-chlorophenyl)ethylamine (1 equivalent).

-

Add an excess of ethyl formate (3-5 equivalents), which can also serve as the solvent.

-

Heat the reaction mixture to reflux (approximately 54-60°C) and monitor the reaction progress by thin-layer chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess ethyl formate and any ethanol byproduct under reduced pressure using a rotary evaporator.

-

The resulting crude N-[2-(4-chlorophenyl)ethyl]formamide is often of sufficient purity for the subsequent cyclization step. If necessary, it can be further purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Excess Ethyl Formate: Using an excess of ethyl formate drives the equilibrium towards the formation of the formamide product.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the formylation to proceed at a reasonable rate.

-

Solvent-free or Ethyl Formate as Solvent: This simplifies the reaction setup and work-up procedure.[6]

| Reagent/Solvent | Molar Ratio | Purpose |

| 2-(4-chlorophenyl)ethylamine | 1.0 | Starting material |

| Ethyl Formate | 3.0 - 5.0 | Formylating agent and solvent |

Table 1: Reagents for the Synthesis of N-[2-(4-chlorophenyl)ethyl]formamide.

Step 2: Bischler-Napieralski Cyclization

The cyclization of N-[2-(4-chlorophenyl)ethyl]formamide is the key step in forming the 3,4-dihydroisoquinoline ring. This is typically achieved using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[2][4][5]

Reaction Mechanism:

The reaction proceeds through the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes an intramolecular electrophilic attack on the aromatic ring.[4]

Caption: Bischler-Napieralski cyclization mechanism.

Experimental Protocol (using POCl₃):

-

In a fume hood, dissolve N-[2-(4-chlorophenyl)ethyl]formamide (1 equivalent) in a dry, inert solvent such as anhydrous toluene or acetonitrile in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5-2.0 equivalents) dropwise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, heat the reaction mixture to reflux (typically 80-110°C) for several hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Basify the aqueous solution with a concentrated base (e.g., NaOH or K₂CO₃) to a pH of 9-10.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reagents used are sensitive to moisture, so anhydrous conditions are essential to prevent their decomposition and ensure high yields.

-

Refluxing: The cyclization step requires significant thermal energy to overcome the activation barrier for the intramolecular electrophilic aromatic substitution.

-

Acidic Work-up followed by Basification: The initial acidic work-up quenches the reaction and removes excess POCl₃. Subsequent basification is necessary to deprotonate the dihydroisoquinoline product, making it soluble in organic solvents for extraction.

| Reagent/Solvent | Molar Ratio | Purpose |

| N-[2-(4-chlorophenyl)ethyl]formamide | 1.0 | Precursor |

| Phosphorus Oxychloride (POCl₃) | 1.5 - 2.0 | Dehydrating and activating agent |

| Anhydrous Toluene/Acetonitrile | - | Solvent |

Table 2: Reagents for the Bischler-Napieralski Cyclization.

Alternative Synthetic Pathway: The Pictet-Spengler Reaction

An alternative, though less direct, route to this compound involves the Pictet-Spengler reaction. This reaction typically yields a 1,2,3,4-tetrahydroisoquinoline, which must then be oxidized to the desired 3,4-dihydroisoquinoline.[10][11] The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure under acidic conditions.[12][13][14][15]

Step 1: Pictet-Spengler Synthesis of 7-Chloro-1,2,3,4-tetrahydroisoquinoline

Reaction Scheme:

Caption: Pictet-Spengler synthesis of the tetrahydroisoquinoline intermediate.

Experimental Protocol:

-

Dissolve 2-(4-chlorophenyl)ethylamine (1 equivalent) in a suitable solvent, such as a mixture of water and a miscible organic solvent (e.g., ethanol).

-

Add an aqueous solution of formaldehyde (1.1-1.5 equivalents) or paraformaldehyde.

-

Acidify the reaction mixture with a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction and neutralize it with a base.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the crude product by column chromatography.

Step 2: Oxidation of 7-Chloro-1,2,3,4-tetrahydroisoquinoline

The final step in this alternative pathway is the selective oxidation of the tetrahydroisoquinoline to the dihydroisoquinoline. Various oxidizing agents can be employed for this transformation. A common method involves the use of a mild oxidizing agent like manganese dioxide (MnO₂) or catalytic dehydrogenation.[16]

Reaction Scheme:

Sources

- 1. Buy this compound-1(2H)-thione [smolecule.com]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4-DIHYDROISOQUINOLINES WITH MOLECULAR OXYGEN CATALYZED BY COPPER(II) CHLORIDE | Semantic Scholar [semanticscholar.org]

- 12. Pictet-Spengler_reaction [chemeurope.com]

- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 14. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 15. jk-sci.com [jk-sci.com]

- 16. lac.dicp.ac.cn [lac.dicp.ac.cn]

Biological Activity Screening of 7-Chloro-3,4-dihydroisoquinoline: A Technical Guide for Drug Discovery Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This in-depth technical guide focuses on a specific derivative, 7-Chloro-3,4-dihydroisoquinoline, and outlines a comprehensive strategy for its biological activity screening. While direct studies on this particular molecule are not extensively documented, the known pharmacological potential of related isoquinoline and dihydroisoquinoline analogs suggests a high probability of discovering novel biological effects.[3][4][5] This document provides researchers, scientists, and drug development professionals with a logically structured, field-proven framework for elucidating the therapeutic potential of this compound, from initial broad-based screening to more focused mechanistic studies. The protocols detailed herein are designed to be self-validating, ensuring the generation of robust and reliable data.

Introduction: The Rationale for Screening this compound

The 1,2,3,4-tetrahydroisoquinoline (THIQ) and dihydroisoquinoline frameworks are central to a large family of alkaloids with diverse and potent biological activities, including antitumor, antimicrobial, anti-inflammatory, and neurological effects.[6][7] The introduction of a chloro substituent at the 7-position of the dihydroisoquinoline core can significantly influence the molecule's electronic properties and its ability to interact with biological targets. Halogenation is a common strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and membrane permeability.

Given the lack of extensive public data on this compound, a systematic and multi-tiered screening approach is essential to uncover its pharmacological profile. This guide proposes a screening cascade designed to efficiently identify and characterize its potential therapeutic applications.

A Multi-Tiered Screening Strategy

A hierarchical screening approach is recommended to cost-effectively and rapidly assess the biological activities of this compound. This strategy begins with broad, high-throughput in vitro assays and progresses to more complex and targeted in vitro and in vivo models for promising hits.

Caption: A multi-tiered screening cascade for this compound.

Tier 1: Broad-Based In Vitro Screening

The initial phase of screening aims to cast a wide net to identify any significant biological activity.

Cytotoxicity Screening

The evaluation of a compound's cytotoxic potential is a critical first step in drug discovery, particularly for identifying new anticancer agents.[8][9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]

Step-by-Step Methodology:

-

Cell Culture and Seeding: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and HeLa for cervical cancer) in appropriate media.[11] Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[8]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[8]

| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |

| MCF-7 | Breast Adenocarcinoma | Experimental Data | Experimental Data |

| HCT-116 | Colon Carcinoma | Experimental Data | Experimental Data |

| HeLa | Cervical Carcinoma | Experimental Data | Experimental Data |

| HEK293 | Normal Kidney | Experimental Data | Experimental Data |

Antimicrobial Screening

Derivatives of the isoquinoline scaffold have demonstrated notable antimicrobial and antifungal properties.[12]

This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).

-

Compound Dilution: Perform serial dilutions of this compound in a 96-well plate using appropriate broth media.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Tier 2: Focused In Vitro Assays

Should Tier 1 screening reveal promising activity, the next step is to delve into the potential mechanism of action.

Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism of action for many drugs.[13][14] Given the diverse activities of isoquinolines, screening against a panel of enzymes, such as kinases and proteases, is a logical progression.[15]

This protocol provides a general framework for assessing the inhibition of a specific kinase.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, ATP, and the test compound (this compound) in a suitable buffer.

-

Pre-incubation: In a 96-well plate, pre-incubate the kinase with varying concentrations of the test compound for 15-30 minutes at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the product formation using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis: Determine the IC50 value of the compound for the target kinase.

Receptor Binding Assays

Many drugs exert their effects by binding to specific receptors.[16][17] Receptor binding assays are crucial for identifying such interactions.[18][19]

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.[18]

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the mixture to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a filtration method.

-

Quantification: Measure the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the inhibition constant (Ki) of the test compound.

Caption: Workflow for a competitive radioligand binding assay.

Tier 3: In Vivo Model Validation

Positive and potent hits from in vitro assays warrant further investigation in relevant animal models to assess efficacy and safety.[20][21]

Cancer Xenograft Models

For compounds demonstrating significant and selective cytotoxicity against cancer cell lines, in vivo efficacy can be evaluated using xenograft models.[22][23][24]

-

Cell Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.[22]

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Monitoring: Monitor tumor growth and the general health of the mice throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Neurological Disease Models

If the in vitro screening suggests activity against a neurological target, various animal models can be employed to assess in vivo efficacy.[25][26]

-

Induction of Parkinsonism: Induce Parkinson's-like symptoms in mice using a neurotoxin such as MPTP.

-

Treatment: Administer this compound to the treated group.

-

Behavioral Assessment: Evaluate motor function using tests like the rotarod test and the open field test.

-

Neurochemical Analysis: After the behavioral tests, analyze brain tissue for dopamine levels and the presence of neuronal markers.

Conclusion

The systematic biological activity screening of this compound holds significant promise for the discovery of novel therapeutic agents. The multi-tiered approach outlined in this guide provides a robust and efficient framework for identifying and characterizing its pharmacological profile. By progressing from broad in vitro screens to focused mechanistic studies and finally to in vivo validation, researchers can effectively elucidate the therapeutic potential of this intriguing isoquinoline derivative. The detailed protocols and data presentation formats provided herein are intended to ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.

References

- Benchchem. Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.

- Scantox. In Vivo Animal Models.

- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

- International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs.

- Frontiers in Neuroscience. In vivo investigations on Neurological Disorders: from traditional approaches to forefront technologies.

- Smolecule. This compound-1(2H)-thione.

- Frontiers in Neuroscience. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies.

- Biobide.

- In Vivo Oncology Models for Drug Discovery.

- InVivo Biosystems.

- PubMed Central. Zebrafish: An in vivo model for the study of neurological diseases.

- Semantic Scholar. [PDF] IN VIVO Screening Models of Anticancer Drugs.

- SciSpace. Role of Cytotoxicity Experiments in Pharmaceutical Development.

- How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025-08-20).

- BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. (2025-11-14).

- ResearchGate. (PDF) In vivo screening models of anticancer drugs. (2018-10-07).

- Champions Oncology. In Vivo Preclinical Mouse Models.

- MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

- International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Labome. Receptor-Ligand Binding Assays.

- NCBI. Receptor Binding Assays for HTS and Drug Discovery. (2012-05-01).

- ResearchGate.

- NCBI Bookshelf. Mechanism of Action Assays for Enzymes. (2012-05-01).

- Benchchem. An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine.

- MDPI. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. (2023-04-16).

- ResearchGate. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. (2025-10-13).

- BioIVT. Enzyme Inhibition Studies.

- Creative Biolabs. Receptor Ligand Binding Assay.

- PubMed.

- MDPI. Ex Vivo and In Vivo Study of Some Isoquinoline Precursors.

- PubMed Central. Biologically Active Isoquinoline Alkaloids covering 2014-2018.

- Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021-03-29).

- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv

- Semantic Scholar.

- NIH. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. (2014-09-30).

- Semantic Scholar.

- MDPI. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines.

- Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines.

- Journal of Organic and Pharmaceutical Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 7. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Buy this compound-1(2H)-thione [smolecule.com]

- 13. blog.biobide.com [blog.biobide.com]

- 14. superchemistryclasses.com [superchemistryclasses.com]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]

- 18. Receptor-Ligand Binding Assays [labome.com]

- 19. researchgate.net [researchgate.net]

- 20. ijpbs.com [ijpbs.com]

- 21. frontiersin.org [frontiersin.org]

- 22. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 23. [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. scantox.com [scantox.com]

- 26. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - PMC [pmc.ncbi.nlm.nih.gov]

The Spectroscopic Signature of 7-Chloro-3,4-dihydroisoquinoline: A Technical Guide for Researchers

An In-depth Guide to the Synthesis and Spectroscopic Characterization of a Key Heterocyclic Scaffold

Introduction: The Significance of the 3,4-Dihydroisoquinoline Moiety in Medicinal Chemistry

The 3,4-dihydroisoquinoline core is a privileged heterocyclic scaffold that forms the structural backbone of numerous natural products and pharmacologically active compounds. Its rigid framework and the presence of a basic nitrogen atom make it an ideal template for designing molecules that can interact with a wide range of biological targets. The introduction of a chlorine atom at the 7-position modulates the electronic properties and lipophilicity of the molecule, potentially enhancing its bioactivity and metabolic stability.

Derivatives of 3,4-dihydroisoquinoline have demonstrated a remarkable breadth of biological activities, including but not limited to, antimicrobial, antimalarial, anticancer, and spasmolytic effects.[1][2][3] For researchers in drug discovery and development, a thorough understanding of the synthesis and detailed spectroscopic characterization of key analogues like 7-Chloro-3,4-dihydroisoquinoline is paramount for the rational design of new therapeutic agents. This technical guide provides an in-depth look at the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound, alongside a detailed protocol for its synthesis, empowering researchers to confidently synthesize and identify this valuable chemical entity.

Synthesis of this compound: The Bischler-Napieralski Reaction

The most common and effective method for the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction.[4] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent, typically a Lewis acid like phosphorus pentoxide or phosphoryl chloride.

The causality behind this experimental choice lies in its reliability and versatility. The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular cyclization onto the electron-rich aromatic ring, followed by aromatization to yield the dihydroisoquinoline ring system. The choice of starting materials allows for the introduction of various substituents on both the aromatic ring and the ethylamine side chain, making it a highly adaptable method for creating diverse libraries of compounds for biological screening.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of N-(2-(4-chlorophenyl)ethyl)acetamide

-

To a solution of 2-(4-chlorophenyl)ethylamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-(4-chlorophenyl)ethyl)acetamide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Cyclization to this compound

-

In a round-bottom flask, place the N-(2-(4-chlorophenyl)ethyl)acetamide (1 equivalent).

-

Add a dehydrating agent such as phosphorus pentoxide (P₂O₅, 2-3 equivalents) or phosphoryl chloride (POCl₃, 3-5 equivalents) in a high-boiling solvent like toluene or xylene.

-

Heat the mixture to reflux (typically 110-140 °C) for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Basify the aqueous solution with a concentrated solution of sodium hydroxide or ammonium hydroxide to a pH of >10.

-

Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel.

Spectroscopic Characterization: Elucidating the Molecular Structure

Accurate structural elucidation is the cornerstone of chemical research. The following sections detail the expected spectroscopic data for this compound, providing a benchmark for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | Singlet | 1H | H-1 (Iminyl proton) |

| ~7.2-7.4 | Multiplet | 3H | Aromatic protons (H-5, H-6, H-8) |

| ~3.8-4.0 | Triplet | 2H | H-3 (Methylene protons) |

| ~2.8-3.0 | Triplet | 2H | H-4 (Methylene protons) |

Causality of Signal Assignment:

-

The H-1 proton , being part of the imine functionality (C=N), is expected to be the most deshielded proton, appearing as a singlet in the downfield region.

-

The aromatic protons will appear as a complex multiplet due to splitting from each other. The chlorine atom at the 7-position will influence their chemical shifts.

-

The methylene protons at C-3 are adjacent to the nitrogen atom, which deshields them, causing them to appear as a triplet around 3.8-4.0 ppm.

-

The methylene protons at C-4 are adjacent to the aromatic ring and will appear as a triplet further upfield compared to the C-3 protons.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~160-165 | C-1 (Imine carbon) |

| ~135-140 | Quaternary aromatic carbons |

| ~125-130 | Aromatic CH carbons |

| ~45-50 | C-3 (Methylene carbon) |

| ~25-30 | C-4 (Methylene carbon) |

Causality of Signal Assignment:

-

The imine carbon (C-1) is the most deshielded carbon due to its double bond to nitrogen and will appear significantly downfield.

-

The aromatic carbons will appear in the typical aromatic region (120-140 ppm). The carbon bearing the chlorine atom (C-7) and the quaternary carbons will have distinct chemical shifts.

-

The aliphatic methylene carbons (C-3 and C-4) will appear in the upfield region, with the C-3 carbon being more deshielded due to its proximity to the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected vibrational frequencies for this compound are summarized below.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850-2960 | Medium | Aliphatic C-H stretch |

| ~1620-1640 | Strong | C=N stretch (Imine) |

| ~1580-1600 | Medium | C=C stretch (Aromatic) |

| ~1000-1100 | Strong | C-Cl stretch |

Expert Insights: The most characteristic peak in the IR spectrum of this compound will be the strong absorbance corresponding to the C=N stretching vibration of the imine group, typically found in the 1620-1640 cm⁻¹ region. The presence of both aromatic and aliphatic C-H stretches, as well as the C-Cl stretch, further confirms the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z (mass-to-charge ratio) | Interpretation |

| 165/167 | Molecular ion (M⁺) peak with a characteristic ~3:1 isotopic pattern for chlorine. |

| 164/166 | [M-H]⁺ |

| 130 | Loss of chlorine ([M-Cl]⁺) |

Trustworthiness of Data: The presence of the characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance) in the molecular ion peak is a definitive piece of evidence for the presence of a single chlorine atom in the molecule. The fragmentation pattern, including the loss of a hydrogen radical or a chlorine radical, provides further validation of the proposed structure.

Workflow Visualization

To better illustrate the process of characterizing this compound, the following diagram outlines the logical flow from synthesis to structural confirmation.

Caption: Workflow from synthesis to spectroscopic confirmation of this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and expected spectroscopic characteristics of this compound. By understanding the underlying principles of the Bischler-Napieralski reaction and the interpretation of NMR, IR, and Mass Spectrometry data, researchers are better equipped to synthesize, identify, and utilize this important heterocyclic compound in their drug discovery and development endeavors. The provided protocols and data serve as a valuable resource for ensuring the scientific integrity and success of their research.

References

-

National Center for Biotechnology Information. (n.d.). 7-Chloro-4-hydroxyquinoline. PubChem. Retrieved from [Link]

- Mondal, A., Kundu, P., Jash, M., & Chowdhury, C. (n.d.). Palladium-catalysed stereoselective synthesis of 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones. Royal Society of Chemistry.

-

Semantic Scholar. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

-

PubMed. (n.d.). Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues. Retrieved from [Link]

- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv

-

PrepChem.com. (n.d.). Synthesis of 7-chloroquinaldine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-Dihydroisoquinoline. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]

- IOSR Journal. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid based on density functional theory.

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

-

MDPI. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from [Link]

-

MDPI. (n.d.). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability Profile of 7-Chloro-3,4-dihydroisoquinoline

Introduction: Navigating the Critical Path of Drug Development with 7-Chloro-3,4-dihydroisoquinoline

In the landscape of modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the physicochemical properties of the molecule, which dictate its formulation, bioavailability, and ultimately, its therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility and stability profile of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. For researchers, scientists, and drug development professionals, a comprehensive understanding of these core attributes is not merely academic; it is a foundational pillar for successful preclinical and clinical development.

This document moves beyond a mere recitation of data. As a Senior Application Scientist, the intent is to provide a narrative grounded in practical experience, explaining not just what to measure, but why specific experimental choices are made. The protocols described herein are designed to be self-validating systems, ensuring the generation of robust and reliable data. Every claim and procedural standard is supported by authoritative sources, providing a trustworthy and comprehensive resource for your research endeavors.

Physicochemical Properties: The Molecular Blueprint

The inherent physicochemical characteristics of this compound provide the initial clues to its behavior in various environments. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClN | |

| Molecular Weight | 165.62 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, Sealed in dry | |

| Predicted Solubility | Low in polar solvents (e.g., water); Moderate in DMSO and dichloromethane | Based on analogue this compound-1(2H)-thione[1] |

Solubility Assessment: A Gateway to Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to low absorption and insufficient therapeutic effect. Therefore, a thorough understanding of the solubility of this compound in various media is paramount. This section outlines the protocols for determining both its kinetic and thermodynamic solubility.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO), precipitates upon addition to an aqueous medium. This high-throughput screen is invaluable in the early stages of drug discovery for ranking and prioritizing compounds.

Caption: Workflow for Kinetic Solubility Assessment.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

-

Aqueous Addition: To each well of a clear-bottom 96-well assay plate, add a specific volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Transfer a small, fixed volume of the DMSO-solubilized compound from the dilution plate to the corresponding wells of the assay plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Incubate the assay plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

-

Measurement: Measure the turbidity of each well using a nephelometer, which quantifies the amount of light scattered by suspended particles.

-

Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.

Causality Behind Experimental Choices:

-

DMSO as the initial solvent: DMSO is a strong organic solvent capable of dissolving a wide range of compounds, making it ideal for creating high-concentration stock solutions.

-

Nephelometry for detection: This method is highly sensitive to the formation of fine precipitates, allowing for the detection of early-stage insolubility.

Thermodynamic (Equilibrium) Solubility: The Gold Standard for Preformulation

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. This measurement is more time-consuming but provides a more accurate and relevant value for formulation development.

Caption: Workflow for Thermodynamic Solubility Assessment.

-

Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the physiological pH range.

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended incubation ensures that equilibrium between the dissolved and undissolved solid is reached.

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution by centrifugation or filtration. Filtration should be performed with a filter material that does not adsorb the compound.

-

Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

-

Data Analysis: Calculate the solubility in each buffer by comparing the measured concentration to a standard curve of the compound.

Trustworthiness of the Protocol:

-

Use of excess solid: This ensures that the solution is truly saturated at equilibrium.

-

Extended incubation: Guarantees that the system has reached a steady state.

-

Validated HPLC-UV method: Provides accurate and precise quantification of the dissolved compound, free from interference from potential impurities or degradants.

Expected Solubility Profile of this compound

The following table presents a hypothetical solubility profile based on the properties of analogous compounds. Actual experimental data should be populated here.

| Solvent/Buffer | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| Water | < 10 | < 5 |

| pH 1.2 Buffer | 50 - 100 | 40 - 80 |

| pH 4.5 Buffer | 20 - 50 | 15 - 40 |

| pH 6.8 Buffer | < 10 | < 5 |

| pH 7.4 Buffer | < 10 | < 5 |

| DMSO | > 10,000 | > 10,000 |

| Dichloromethane | > 5,000 | > 5,000 |

Stability Profiling: Ensuring Molecular Integrity

The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods, as outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those it would encounter during storage.[7][8][9] This helps to identify potential degradation products and understand the intrinsic stability of the molecule.

Caption: Workflow for Forced Degradation Studies.

-

Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M hydrochloric acid. Incubate at an elevated temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M sodium hydroxide. Incubate at room temperature or a slightly elevated temperature, collecting samples at intervals. Neutralize the samples prior to analysis.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Collect samples at different time points.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C) in a stability chamber. Also, heat a solution of the compound. Analyze samples at various time points.

-

Photolytic Degradation: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[2] A control sample should be protected from light.

-

Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method, preferably with mass spectrometric (MS) detection to aid in the identification of degradation products.

-

Data Evaluation: For each condition, determine the percentage of the parent compound remaining and the percentage of each degradation product formed. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are readily detectable without complete destruction of the parent molecule.

Expertise in Action: Rationale for Stress Conditions

-

Acidic and Basic Conditions: These tests are crucial for compounds with functional groups susceptible to hydrolysis. The pH range of the gastrointestinal tract makes this a physiologically relevant stress test.

-

Oxidative Stress: This is important for identifying susceptibility to oxidation, which can occur during formulation with certain excipients or upon exposure to air.

-

Thermal Stress: This helps to predict the stability of the drug substance during manufacturing, shipping, and storage.

-

Photostability: This is critical for determining if the drug product requires light-resistant packaging.

Expected Stability Profile of this compound

The following table summarizes the anticipated stability of this compound under various forced degradation conditions. This is a hypothetical profile and should be replaced with experimental data.

| Stress Condition | Reagent/Condition | Observation | Major Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | Moderate degradation | To be determined |

| Basic Hydrolysis | 0.1 M NaOH, RT | Rapid degradation | To be determined |

| Oxidative | 3% H₂O₂, RT | Minor degradation | To be determined |

| Thermal (Solid) | 60°C | Stable | None observed |

| Thermal (Solution) | 60°C | Minor degradation | To be determined |

| Photolytic | ICH Q1B | Moderate degradation | To be determined |

Conclusion: A Foundation for Rational Drug Development

This in-depth technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. The detailed protocols and the rationale behind the experimental choices are designed to empower researchers to generate high-quality, reliable data. A thorough understanding of these fundamental properties is not just a regulatory requirement but a scientific imperative that enables the rational design of formulations and the successful progression of a promising molecule from the laboratory to the clinic. The insights gained from these studies will undoubtedly pave the way for the development of novel therapeutics based on the this compound scaffold.

References

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. 2025. [Link]

-

International Council for Harmonisation. Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]

-

YouTube. Q1A (R2) A deep dive in Stability Studies. 2025. [Link]

-

RAPS. ICH releases overhauled stability guideline for consultation. 2025. [Link]

-

U.S. Food and Drug Administration. Q2B Validation of Analytical Procedures: Methodology. 1997. [Link]

-

IKEV. ICH Q2B Guideline Validation of Analytical Procedures Methodology. [Link]

-

International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

-

BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. 2024. [Link]

-

Arabian Journal of Chemistry. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. [Link]

-

Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

-

Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. 2021. [Link]

-

National Center for Biotechnology Information. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. 2014. [Link]

-

MedCrave online. Forced Degradation Studies. 2016. [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

-

IJSDR. Force Degradation for Pharmaceuticals: A Review. 2023. [Link]

-

National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Fisher Scientific. 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, 98%. [Link]

-

Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

Sources

- 1. Buy this compound-1(2H)-thione [smolecule.com]

- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 3. database.ich.org [database.ich.org]

- 4. youtube.com [youtube.com]

- 5. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 6. Ich Guidelines for Stability Studies PPT - Oreate AI Blog [oreateai.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. ijsdr.org [ijsdr.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic History of Substituted Dihydroisoquinolines

Abstract

The 3,4-dihydroisoquinoline core is a privileged heterocyclic scaffold that has captivated the attention of chemists and pharmacologists for over a century. As a cornerstone of numerous natural products, most notably the vast family of isoquinoline alkaloids, this structural motif is intrinsically linked to a broad spectrum of biological activities.[1][2] Its prevalence in medicinally significant molecules, ranging from classical smooth muscle relaxants to contemporary targeted therapies, underscores its enduring importance in drug discovery. This in-depth technical guide provides a comprehensive exploration of the discovery and rich synthetic history of substituted dihydroisoquinolines. We will delve into the seminal name reactions that unlocked access to this core, examining their mechanisms, evolution, and practical applications. Through a blend of historical context, mechanistic insights, and detailed experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this critical pharmacophore.

Introduction: The Isoquinoline Alkaloids and the Dawn of a New Chemistry

The story of dihydroisoquinolines is inseparable from the study of alkaloids, the nitrogen-containing organic compounds of plant origin.[1] The isoquinoline framework is a recurring theme in this diverse class of natural products, forming the structural basis for compounds with profound physiological effects.[2][3] Early investigations into the constituents of plants like the opium poppy (Papaver somniferum) led to the isolation of medicinally vital alkaloids such as papaverine.[4] The quest to elucidate the structures of these complex molecules and to replicate their synthesis in the laboratory spurred the development of novel and elegant chemical transformations. These early forays into alkaloid synthesis not only provided access to these valuable compounds but also laid the foundational principles for the construction of the dihydroisoquinoline ring system.

Foundational Synthetic Strategies: The Classics Endure

The construction of the 3,4-dihydroisoquinoline core is dominated by a triumvirate of classic name reactions, each offering a unique strategic approach to the crucial cyclization step. A deep understanding of these reactions is essential for any scientist working in this area.

The Bischler-Napieralski Reaction: A Century of Cyclodehydration

Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction has become one of the most widely employed methods for the synthesis of 3,4-dihydroisoquinolines.[5][6] The core transformation involves the intramolecular cyclodehydration of a β-arylethylamide, typically in the presence of a dehydrating agent under acidic conditions.[7]

Causality of Experimental Choices: The selection of the dehydrating agent is critical and dictates the reaction conditions. Phosphorus oxychloride (POCl₃) is a classic and effective choice, often used in refluxing inert solvents like toluene or acetonitrile.[5][6] For less reactive substrates, particularly those lacking electron-donating groups on the aromatic ring, stronger conditions may be necessary, such as the use of phosphorus pentoxide (P₂O₅) in refluxing POCl₃.[8][9] The rationale behind this is the in-situ generation of pyrophosphates, which are superior leaving groups and facilitate the cyclization.[8] Modern modifications have introduced milder reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base, allowing the reaction to proceed at or below room temperature.[5]